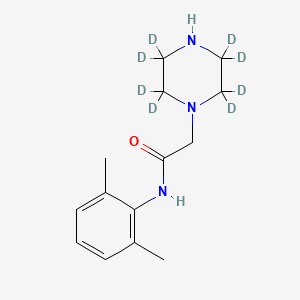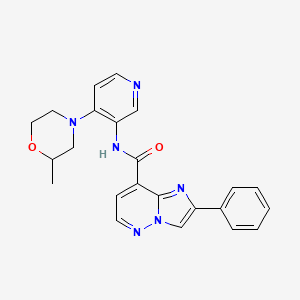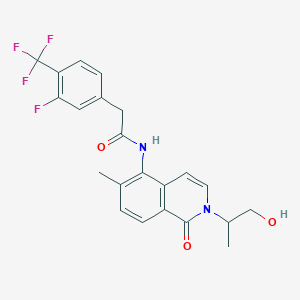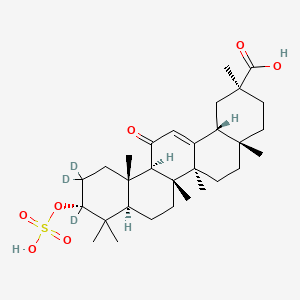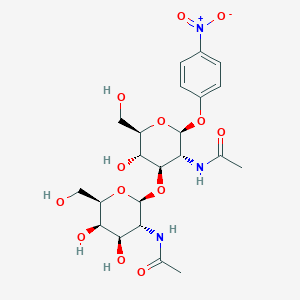
GalNAc|A(1-3)GlcNAc-|A-pNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GalNAc|A(1-3)GlcNAc-|A-pNP, also known as GlcNAcβ(1-3)GalNAc-α-pNP, is a biochemical reagent used in various scientific research fields. This compound is a derivative of N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc) linked to a p-nitrophenyl (pNP) group. It is primarily used as a substrate in enzymatic studies and biochemical assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)GlcNAc-|A-pNP involves the glycosylation of N-acetylglucosamine with N-acetylgalactosamine, followed by the attachment of the p-nitrophenyl group. The reaction typically requires the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
GalNAc|A(1-3)GlcNAc-|A-pNP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The p-nitrophenyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of GalNAc and GlcNAc, such as amino derivatives, aldehydes, and carboxylic acids .
Applications De Recherche Scientifique
GalNAc|A(1-3)GlcNAc-|A-pNP has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study glycosidase activities.
Biology: Employed in the study of glycan structures and their interactions with proteins.
Medicine: Utilized in the development of diagnostic assays for detecting glycosidase activities in various diseases.
Industry: Applied in the production of biochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of GalNAc|A(1-3)GlcNAc-|A-pNP involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the p-nitrophenyl group, which can be detected spectrophotometrically. The molecular targets include glycosidases, and the pathways involved are related to glycan metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
GalNAcβ(1-4)GlcNAc-β-pNP: Another glycosidic compound with a different linkage pattern.
Neu5Ac-α(2-3)Gal-β(1-4)GlcNAc-β-pNP: A sialylated glycoside with a different functional group.
GlcNAcβ(1-3)[Neu5Acα(2-6)]GalNAc-α-pNP: A more complex glycoside with additional sialic acid residues .
Uniqueness
GalNAc|A(1-3)GlcNAc-|A-pNP is unique due to its specific glycosidic linkage and the presence of the p-nitrophenyl group, which makes it a valuable substrate for studying glycosidase activities. Its unique structure allows for specific interactions with enzymes, making it a useful tool in biochemical research .
Propriétés
Formule moléculaire |
C22H31N3O13 |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H31N3O13/c1-9(28)23-15-19(32)17(30)13(7-26)36-21(15)38-20-16(24-10(2)29)22(37-14(8-27)18(20)31)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17+,18-,19-,20-,21+,22-/m1/s1 |
Clé InChI |
HXQAUFSCNOLKJP-FODGTHPMSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)
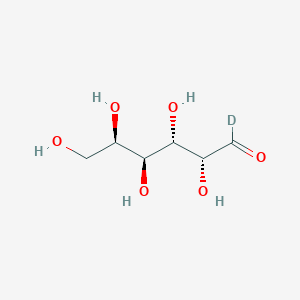




![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
